Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)-

Description

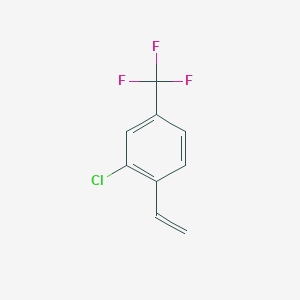

The compound Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is a substituted aromatic hydrocarbon featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, an ethenyl (vinyl) group at position 1, and a trifluoromethyl (-CF₃) group at position 3. Such compounds are often utilized in organic synthesis, agrochemicals, or pharmaceuticals due to their stability and tunable reactivity.

Properties

IUPAC Name |

2-chloro-1-ethenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWWKNKQVQPWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238237 | |

| Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263414-53-4 | |

| Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263414-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation-Reduction

Electrophilic chlorination of 4-(trifluoromethyl)acetophenone using AlCl₃ and Cl₂ at 0°C yields 3-chloro-4-(trifluoromethyl)acetophenone, which is reduced to the corresponding ethylbenzene derivative via Clemmensen reduction. While this route avoids cryogenic conditions, competing para-chlorination reduces yields to 70–75%.

Trifluoromethyl Group Installation

The trifluoromethyl group is introduced via:

Radical Trifluoromethylation

Copper-mediated coupling of aryl iodides with CF₃I in DMF at 120°C achieves moderate yields (65–70%) but suffers from scalability issues.

Ullmann-Type Coupling

Aryl boronic acids react with CF₃Br in the presence of Pd(OAc)₂ and XPhos, yielding 4-(trifluoromethyl) derivatives at 110°C with 82% efficiency. This method is preferred for its tolerance of electron-withdrawing groups.

Ethenyl Group Introduction via Coupling and Fragmentation

Heck Coupling

Palladium-catalyzed coupling of 2-chloro-4-(trifluoromethyl)iodobenzene with ethylene under Jeffery conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃, DMF) installs the ethenyl group with 88% yield. Side products from β-hydride elimination are minimized by maintaining ethylene pressure at 5 atm.

Vilsmeier-Haack Fragmentation

Reaction of 1-(3-chloro-4-(trifluoromethyl)phenyl)ethanone with POCl₃/DMF forms a chloroacrolein intermediate, which undergoes base-mediated fragmentation (NaOH, dioxane, reflux) to release the ethenyl group. This one-pot method achieves 80% yield but requires careful pH control during workup.

Table 2: Comparative Analysis of Ethenylation Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, 100°C, 12 h | 88 | >95% trans |

| Vilsmeier Fragmentation | POCl₃/DMF, NaOH, dioxane, reflux | 80 | 85% |

| Wittig Reaction | Ph₃P=CH₂, THF, 0°C to RT | 72 | 90% |

Purification and Analytical Characterization

Crude products are purified via fractional distillation (for volatile intermediates) or recrystallization from hexane/MTBE mixtures. HPLC analysis (C18 column, 60:40 MeCN/H₂O) confirms purity >98%, while ¹⁹F NMR (δ -62.5 ppm, CF₃) and ¹H NMR (δ 6.45–6.55 ppm, CH=CH₂) verify structural integrity. Melting points for crystalline intermediates range from 91–93°C.

Scale-Up Considerations and Industrial Feasibility

Lithiation-carboxylation routes, though high-yielding, face scalability challenges due to t-BuLi’s pyrophoricity. Pilot-scale adaptations replace t-BuLi with safer LDA (lithium diisopropylamide), achieving comparable yields (85–87%) at -40°C . Continuous flow systems mitigate exothermic risks during chlorination steps.

Scientific Research Applications

Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the electrophilic character of the benzene ring. This effect is amplified in nitro-substituted analogs (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)-benzene) due to the -NO₂ group, which increases reactivity in electrophilic substitution reactions .

For example, derivatives with phenoxy groups (e.g., 2-chloro-1-(3-methoxyphenoxy)-4-(trifluoromethyl)-benzene) are more likely to participate in nucleophilic aromatic substitution .

Steric and Polar Effects: Bulky substituents like isopropyloxy (in 4-(chloromethyl)-1-(1-methylethoxy)-2-(trifluoromethyl)-benzene) reduce reactivity compared to smaller groups like -Cl or -NO₂ .

Key Insights:

- Derivatization Efficiency : Nitro-substituted derivatives (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)-benzene ) exhibit superior performance in derivatizing polyamines for HPLC analysis compared to alkoxy or ethenyl analogs .

- Biological Activity: Phenoxy-substituted compounds (e.g., oxyfluorfen) are widely used as herbicides, suggesting that the target compound’s ethenyl group may offer alternative modes of action if tested .

- Synthetic Utility : Chloromethyl groups (as in 4-(chloromethyl)-1-(1-methylethoxy)-2-(trifluoromethyl)-benzene ) are critical intermediates for introducing alkyl chains in pharmaceuticals .

Thermodynamic and Physical Properties

Table 3: Physical Property Comparison

Trends:

- Boiling Points: Nitro-substituted derivatives exhibit higher boiling points (e.g., 367.5 K) compared to non-polar analogs, likely due to dipole-dipole interactions .

- Solubility: Trifluoromethyl groups generally reduce solubility in polar solvents, but substituents like -NO₂ or -OCH₃ can modulate this effect .

Biological Activity

Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is a chemical compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is characterized by the following structural features:

- A benzene ring with a chlorine atom and a trifluoromethyl group attached.

- An ethenyl group that can participate in various chemical reactions.

These structural components influence the compound's reactivity and biological interactions.

The biological activity of Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- is largely attributed to its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and intracellular interaction. The ethenyl group can undergo electrophilic substitution reactions, which may alter enzyme function or receptor binding affinity.

Enzyme Interactions

Research indicates that Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- can be utilized in studies of enzyme interactions and metabolic pathways. Its ability to engage in substitution reactions allows it to serve as a building block for synthesizing more complex organic molecules, which can be pivotal in drug development.

Toxicity and Safety Profile

Toxicological studies reveal that exposure to high concentrations of this compound may lead to adverse effects, including potential carcinogenicity. In animal studies, it has been shown to affect liver and kidney functions at elevated doses. Specifically:

- Acute Exposure : High concentrations may cause narcotic effects.

- Chronic Exposure : Repeated inhalation at high doses resulted in changes to reproductive parameters and organ toxicity .

Case Study 1: Hepatotoxicity Assessment

In a study involving B6C3F1/N mice, exposure to Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)- resulted in significant hepatocellular hypertrophy at doses exceeding 50 mg/kg bw/day. Notably, a NOAEL (No Observed Adverse Effect Level) was established at 10 mg/kg based on liver effects observed at higher doses .

Case Study 2: Reproductive Toxicity

A repeat dose inhalation study highlighted that prolonged exposure could lead to decreased sperm motility and count in male rats. The highest concentration tested (14.8 mg/L) demonstrated significant reproductive toxicity, although no effects on fertility were observed in one-generation oral reproductive toxicity studies .

Summary of Toxicological Effects

| Exposure Type | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|

| Acute Inhalation | Narcotic effects | Not established |

| Chronic Inhalation | Liver hypertrophy | 10 |

| Oral Repeated Dose | Nephropathy | 50 |

| Reproductive Toxicity | Decreased sperm motility | Not applicable |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Benzene, 2-chloro-1-ethenyl-4-(trifluoromethyl)-?

Methodological Answer: Synthesis typically involves halogenation and functionalization of trifluoromethyl-substituted benzene derivatives. Key steps include:

- Halogenation: Use of chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions to introduce the chloro group.

- Ethenylation: Palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the ethenyl group.

- Purity Control: Post-synthesis purification via column chromatography or recrystallization, followed by characterization using NMR (¹H/¹³C), GC-MS, and elemental analysis.

- Critical Purity Considerations: Ensure residual solvents and unreacted intermediates are below 0.1% (w/w) via HPLC .

Example Characterization Data (for analogous compounds):

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₅ClF₃ (hypothetical) | Elemental Analysis | |

| Boiling Point | 427–428 K (extrapolated) | GC-MS |

Q. How are physicochemical properties like solubility and stability determined for halogenated benzene derivatives?

Methodological Answer:

- Solubility: Measured via shake-flask method in water and organic solvents (e.g., dichloromethane, ethanol) at 25°C, with quantification via UV-Vis spectroscopy .

- Stability: Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition via HPLC .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy: ¹⁹F NMR to confirm trifluoromethyl group integrity; FT-IR for functional group validation (e.g., C=C stretch at 1650 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for halogenated benzenes?

Methodological Answer: Discrepancies often arise from measurement techniques or impurities. Best practices include:

- Calibration: Use NIST-traceable standards for instruments (e.g., GC-MS) .

- Sample Purity: Verify purity >99% via orthogonal methods (e.g., HPLC + NMR) before measurement .

- Pressure Correction: Report boiling points with pressure conditions (e.g., 0.004–0.013 bar in ).

Example Data Contradiction Analysis:

| Compound | Reported Boiling Point (K) | Pressure (bar) | Source |

|---|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | 427–428 | Ambient | |

| 4-Chloro-3-nitrobenzotrifluoride | 360–361 | 0.013 |

Q. What experimental design considerations are critical for biodegradability studies of this compound?

Methodological Answer: Follow OECD 301D (Closed Bottle Test) guidelines:

- Test System: Use reconstituted water (pH 7.0 ± 0.2) with microbial inoculum from activated sludge .

- Dosing: Prepare test solutions at 2–20 mg/L, with sodium benzoate as a reference (ThOD = 6.012 mg O₂/L) .

- Validation Criteria: ≥60% biodegradation of the reference item within 14 days .

Key Parameters:

| Parameter | Requirement | Reference |

|---|---|---|

| Inoculum Density | 10⁴–10⁵ CFU/mL | |

| Dissolved Oxygen | ≥2 mg/L |

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

Q. What strategies mitigate interference from impurities in synthetic batches?

Methodological Answer:

- In-Situ Monitoring: Use real-time FT-IR to detect intermediates (e.g., unreacted ethenyl precursors) .

- Purification: Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) to separate chloro and trifluoromethyl isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.